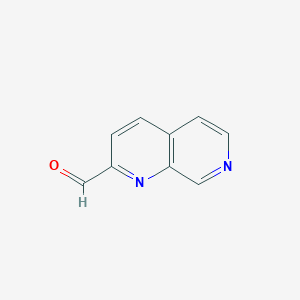

1,7-Naphthyridine-2-carbaldehyde

Übersicht

Beschreibung

1,7-Naphthyridine-2-carbaldehyde is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,7-Naphthyridine-2-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper(II) triflate and diethylamine can yield 1,7-naphthyridine derivatives . Another method involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form the corresponding carboxylic acid. This reaction typically employs strong oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous conditions .

-

Mechanism : The aldehyde is oxidized to 1,7-naphthyridine-2-carboxylic acid via a two-electron transfer process, forming a hydrate intermediate .

Example :

Yields exceed 85% under optimized conditions .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

-

Mechanism : Hydride attack at the carbonyl carbon generates 2-hydroxymethyl-1,7-naphthyridine .

Example :

Isolated yields range from 70–90% .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient naphthyridine ring facilitates SNAr at activated positions (e.g., C-3 or C-8):

-

Reagents : Amines (e.g., pyrrolidine, piperidine) under basic conditions .

-

Mechanism : Attack by nucleophiles at positions ortho or para to the electron-withdrawing aldehyde group .

Example :

Regioselectivity is controlled by electrostatic potential (ESP) charges at reactive carbons .

Cycloaddition Reactions

1,7-Naphthyridine-2-carbaldehyde participates in aza-Diels-Alder reactions as a dienophile:

-

Reagents : Dienes (e.g., 1,3-dienes) in the presence of Lewis acids .

-

Mechanism : The aldehyde acts as an electron-deficient component, forming fused polycyclic products .

Example :

Yields: 17–64% under microwave (MW) irradiation .

Condensation Reactions

The aldehyde group undergoes Friedländer-type condensations with active methylene compounds:

-

Reagents : Ethyl acetoacetate or malononitrile in basic media .

-

Mechanism : Knoevenagel-like condensation followed by cyclodehydration .

Example :

Yields exceed 90% in aqueous green conditions .

Mechanistic Insights

-

DFT Studies : Transition states in Friedländer condensations show stabilization via hydrogen bonding with catalysts (e.g., choline hydroxide), lowering activation barriers to ≤3 kcal/mol .

-

Regioselectivity : SNAr reactions are governed by ESP charges, with electron-deficient carbons (C-3: −0.45 e) showing higher reactivity than C-8 (−0.32 e) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,7-Naphthyridine-2-carbaldehyde and its derivatives have shown promising biological activities, making them valuable in drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain compounds have demonstrated IC50 values comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | MCF7 (Breast Cancer) | 5.0 |

| This compound Derivative B | HeLa (Cervical Cancer) | 3.5 |

| This compound Derivative C | A549 (Lung Cancer) | 4.2 |

These compounds induce apoptosis and inhibit cell proliferation through mechanisms such as DNA intercalation and topoisomerase inhibition .

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has been well documented. They exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.3 |

| Candida albicans | 0.4 |

The presence of specific substituents on the naphthyridine core enhances their antimicrobial activity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

This compound is utilized in the synthesis of various heterocycles and complex organic molecules through reactions such as:

- Povarov Reaction : An iron(III)-catalyzed reaction that facilitates the formation of dibenzo[b,f][1,7]naphthyridines .

- Aldol Condensation : Used to create larger frameworks for drug discovery.

Material Science

In material science, derivatives of this compound are explored for their optical properties and potential applications in organic electronics.

Dyes and Pigments

These compounds can be incorporated into dye formulations due to their vibrant colors and stability under light exposure. Their unique electronic properties make them suitable candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

- Anticancer Mechanisms : A study demonstrated that a derivative of this compound effectively inhibited tumor growth in vivo by inducing apoptosis in cancer cells through DNA intercalation .

- Combination Therapies : Research has shown that combining 1,7-naphthyridine derivatives with existing antibiotics enhances efficacy against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 1,7-naphthyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules, leading to changes in their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,7-naphthyridine-2-carbaldehyde include other naphthyridine derivatives such as:

- 1,5-Naphthyridine

- 1,6-Naphthyridine

- 1,8-Naphthyridine

Uniqueness

This compound is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde group at the 2-position. This structural feature imparts distinct reactivity and potential applications compared to other naphthyridine derivatives. For example, the aldehyde group can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules.

Biologische Aktivität

1,7-Naphthyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound is part of the naphthyridine family, characterized by two fused pyridine rings with nitrogen atoms positioned at different locations. Its molecular weight is approximately 158.16 g/mol, and it exhibits properties that make it a valuable candidate in medicinal chemistry and biochemistry.

This compound interacts with various biological targets, primarily through the following mechanisms:

- DNA Intercalation : Certain derivatives of naphthyridines act as DNA intercalators, inhibiting DNA replication and transcription. This property underlies its potential anticancer activity by suppressing cancer cell growth.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, including kinases such as PIP4K2A. Inhibitors based on 1,7-naphthyridine structures have been developed with significant potency against this kinase, which plays a role in cellular signaling pathways .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. For example:

- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7) and others. The IC50 values for these activities are often in the low micromolar range, indicating potent effects against tumor cells.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values against several pathogens:

Other Biological Effects

This compound has been investigated for additional biological activities:

- CYP450 Inhibition : It inhibits cytochrome P450 enzymes (specifically CYP1A2), which are crucial in drug metabolism. This inhibition may enhance the efficacy of certain drugs by modulating their metabolic pathways.

Case Study 1: Kinase Inhibition

A study focused on the development of selective inhibitors for PIP4K2A using derivatives of 1,7-naphthyridine highlighted significant biochemical potency with IC50 values around 16 nM under specific conditions . Such findings underscore the potential use of this compound in targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of 1,7-naphthyridine were synthesized and evaluated for their antimicrobial efficacy against resistant strains of bacteria and fungi. The results indicated that modifications to the naphthyridine structure could enhance antibacterial properties significantly .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1,7-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-8-2-1-7-3-4-10-5-9(7)11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOGUTJHFSUQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858619 | |

| Record name | 1,7-Naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351516-00-1 | |

| Record name | 1,7-Naphthyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.